Enhanced Acidity vs. Parent Analog
The presence of the 4-hydroxy group significantly increases the acidity of the carboxylic acid. The predicted pKa for 4-hydroxybenzofuran-3-carboxylic acid is 2.44±0.10 . This is notably lower than the predicted pKa of 3.19±0.10 for the parent compound, benzofuran-3-carboxylic acid .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.44±0.10 |
| Comparator Or Baseline | Benzofuran-3-carboxylic acid (3.19±0.10) |
| Quantified Difference | ΔpKa = -0.75 (Target is more acidic) |
| Conditions | Predicted values from ACD/Labs Percepta Platform |
Why This Matters
The lower pKa indicates a higher proportion of the ionized carboxylate form at physiological or near-physiological pH, which can enhance aqueous solubility and alter binding interactions with biological targets compared to the parent analog.
